1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates , which could suggest a potential interaction with its targets.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological activities . These activities suggest that the compound could potentially interact with various biochemical pathways.
Pharmacokinetics
It’s important to note that the solubility of a compound in different solvents can significantly impact its bioavailability
Result of Action
Similar compounds, such as 1-[2-(trifluoromethyl)phenyl]imidazole, have been found to have potent nitric oxide synthase inhibitory activity . This suggests that 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid could potentially have similar effects.
Action Environment
It’s worth noting that the stability of a compound can be affected by factors such as temperature and the presence of nitrogen . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . The trifluoromethyl group in the compound enhances its stability and reactivity, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress responses and metabolic regulation . Additionally, the compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to active sites of enzymes, inhibiting their activity and altering metabolic pathways . This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the disrupted metabolic processes . The trifluoromethyl group enhances the binding affinity of the compound, making it a potent inhibitor of certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, as cells adjust to the presence of the inhibitor . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are critical for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which the compound affects cellular processes .
Preparation Methods
The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods often involve the use of transition metal catalysts and high-temperature conditions to optimize yield and purity .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) and catalysts such as palladium or iron complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but differ in the position or nature of other substituents on the pyrazole ring.
Trifluoromethylbenzenes: These compounds have the trifluoromethyl group attached to a benzene ring but lack the pyrazole and carboxylic acid functionalities.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrazole and carboxylic acid moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15-16)10(17)18/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJYXSEXJVTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152815-38-7 | |
Record name | 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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